Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate is a heterocyclic organic compound with the molecular formula C₁₆H₁₃N₃O₃SNa and a molecular weight of 350.35 g/mol . This compound is known for its vibrant color and is commonly used as a dye in various industrial applications. It is also referred to by its IUPAC name, sodium 4-((4-aminonaphthalen-1-yl)diazenyl)benzenesulfonic acid .
Vorbereitungsmethoden
The synthesis of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the final product .
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and drying .
Analyse Chemischer Reaktionen
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Wissenschaftliche Forschungsanwendungen
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining procedures to visualize biological specimens under a microscope.
Medicine: Research studies have explored its potential use in drug delivery systems and as a diagnostic agent.
Wirkmechanismus
The mechanism of action of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The azo group can undergo reversible trans-cis isomerization under light, making it useful in photoresponsive applications . The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate can be compared with other azo compounds such as methyl orange and Congo red. While all these compounds share the azo functional group, this compound is unique due to its specific structural features and applications .
Methyl Orange: Used primarily as a pH indicator.
Congo Red: Employed in histology for staining amyloid proteins.
These compounds differ in their molecular structures, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
5399-85-9 |
---|---|
Molekularformel |
C16H13N3NaO3S+ |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
sodium;4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13N3O3S.Na/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);/q;+1 |
InChI-Schlüssel |
IQRKMEGAUSQFFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.